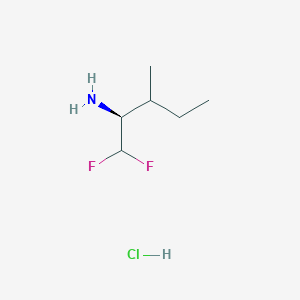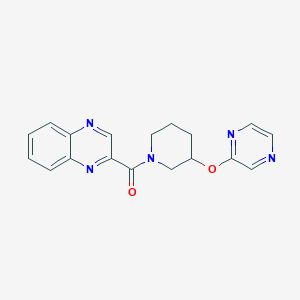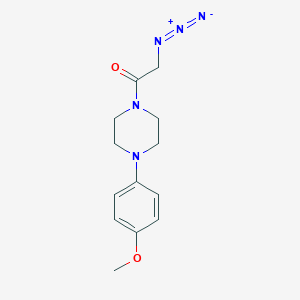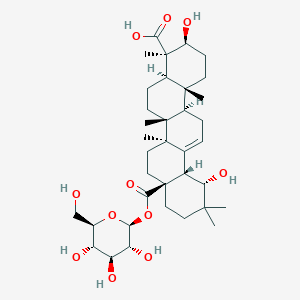![molecular formula C22H25ClN6O3S B2384807 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1115868-30-8](/img/structure/B2384807.png)
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25ClN6O3S and its molecular weight is 488.99. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Pyrazolines, including the compound , have garnered attention for their antibacterial and antifungal properties. Reports suggest that pyrazolines exhibit inhibitory effects against various microorganisms, making them potential candidates for novel antimicrobial agents . Further research could explore the compound’s specific mechanisms of action and its potential application in combating drug-resistant pathogens.
Antioxidant Activity
Oxidative stress plays a crucial role in various diseases. Pyrazolines have been investigated for their antioxidant properties, which could help mitigate cellular damage caused by reactive oxygen species (ROS). The compound’s ability to scavenge free radicals and protect cellular components warrants further exploration . Investigating its impact on oxidative stress-related pathways could provide valuable insights.
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative could be evaluated for its effects on acetylcholinesterase (AchE) activity. AchE is a critical enzyme involved in neurotransmission. Assessing the compound’s impact on AchE levels in the brain, along with behavioral parameters, would shed light on its neurotoxic potential . Understanding its interactions with the cholinergic nervous system could have implications for neuropharmacology.
Antitumor Properties
Pyrazolines have been explored as potential antitumor agents. Investigating the compound’s effects on tumor cell lines, tumor growth inhibition, and underlying molecular pathways could reveal its therapeutic potential in cancer treatment . Additionally, molecular docking studies could predict its binding affinity to relevant protein targets .
Supramolecular Networks
Considering the compound’s structure, it may participate in supramolecular interactions. Exploring its role in forming supramolecular networks for molecular recognition could have applications in drug design and material science . Understanding its self-assembly behavior and intermolecular interactions would be valuable.
Pharmacokinetics and Drug Delivery
Characterizing the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, is essential for drug development. Additionally, investigating its suitability for targeted drug delivery systems (e.g., nanoparticles, liposomes) could enhance therapeutic efficacy and minimize side effects . Computational modeling may guide these studies.
Propiedades
IUPAC Name |
1-[6-[2-(4-chloroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3S/c1-2-9-24-20(31)14-4-3-10-28(11-14)22-27-19-18(33-22)21(32)29(13-25-19)12-17(30)26-16-7-5-15(23)6-8-16/h5-8,13-14H,2-4,9-12H2,1H3,(H,24,31)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCULDCMTCNUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)
![8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2384726.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)


![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2384736.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)